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Introduction

The eradication of Human Immunodeficiency Virus (HIV) is hindered by the persistence of
latent viral reservoirs, which are immune to conventional antiretroviral therapy (CART). A
promising strategy to eliminate these reservoirs is the "shock and kill" approach, which involves
reactivating latent HIV with Latency Reversing Agents (LRAs) to make the infected cells visible
to the immune system for clearance. UMB-136, a novel bromodomain and extra-terminal
domain inhibitor (BETi), has emerged as a potent LRA. This application note provides a
detailed protocol for the analysis of UMB-136-mediated HIV reactivation using flow cytometry, a
powerful technique for single-cell analysis of viral protein expression.

UMB-136 functions by targeting the bromodomain-containing protein 4 (BRD4), a cellular
reader of acetylated histones.[1] By inhibiting BRD4, UMB-136 promotes the release of the
positive transcription elongation factor b (P-TEFDb), a critical host factor for HIV gene
expression.[1] This leads to robust transcriptional activation of the latent HIV provirus. This
document outlines the necessary protocols for cell culture, treatment with UMB-136, and
subsequent flow cytometric analysis to quantify HIV reactivation.

Data Presentation

The efficacy of UMB-136 in reactivating latent HIV has been demonstrated in various cellular
models. The following tables summarize the quantitative data from flow cytometry experiments.
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Table 1: HIV-1 Reactivation in J-Lat Cell Clones Treated with UMB-136

% GFP-Positive

J-Lat Clone Treatment Concentration (pM)
Cells

6.3 UMB-136 2.5 As per study
6.3 UMB-136 5 As per study
8.4 UMB-136 2.5 As per study
8.4 UMB-136 5 As per study
9.2 UMB-136 2.5 As per study
9.2 UMB-136 5 As per study
10.4 UMB-136 2.5 As per study
10.4 UMB-136 5 As per study
Control JQ1 1 As per study

Data adapted from a representative experiment.[1][2] J-Lat cells are Jurkat T cells latently
infected with an HIV provirus containing a GFP reporter gene in place of Nef.[3]

Table 2: HIV-1 Reactivation in THP89GFP Monocytic Cells Treated with UMB-136

HIV-Reactivated

Cell Line Treatment Concentration (uM) .

Cell Population (%)
THP89GFP UMB-136 5 As per study
THP89GFP JQ1 1 As per study

Data from a representative experiment.[1][2] THP89GFP cells are a monocytic cell line latently
infected with a GFP-expressing HIV provirus.

Experimental Protocols
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Protocol 1: In Vitro HIV-1 Reactivation Assay in J-Lat T-
Cell Lines

1. Materials:
e J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)

e RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin,
and 100 pg/mL streptomycin.

e UMB-136 (stock solution in DMSO)

e JQ1 (positive control, stock solution in DMSO)
e DMSO (vehicle control)

o 96-well cell culture plates

e Flow cytometer

2. Cell Culture and Seeding:

e Culture J-Lat cells in complete RPMI 1640 medium at 37°C in a humidified 5% CO2
incubator.

o Seed the cells in a 96-well plate at a density of 1 x 1075 cells per well in 100 pL of medium.
3. Treatment with UMB-136:
» Prepare serial dilutions of UMB-136 and JQ1 in complete RPMI 1640 medium.

e Add 100 pL of the diluted compounds to the respective wells to achieve final concentrations
of 2.5 uM and 5 uM for UMB-136, and 1 uM for JQ1.

 Include a vehicle control with an equivalent concentration of DMSO.

¢ Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
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4. Flow Cytometry Analysis:

o After incubation, resuspend the cells by gentle pipetting.

o Transfer the cell suspension to flow cytometry tubes.

e Analyze the percentage of GFP-positive cells using a flow cytometer.

» Gate on the live cell population based on forward and side scatter profiles.

e Quantify the percentage of GFP-positive cells within the live cell gate.

Protocol 2: HIV-1 Reactivation in a Primary CD4+ T-Cell
Model

1. Materials:

» Peripheral blood mononuclear cells (PBMCs) from healthy donors.
e CDA4+ T-cell isolation Kkit.

e Recombinant human IL-2.

e PHA-L (Phytohemagglutinin-L).
» Anti-CD3/CD28 beads.

e HIV-1 NL4-3 virus stock.

« UMB-136.

e JQ1.

e RT-PCR reagents.

¢ Flow cytometer.

2. Isolation and Activation of Primary CD4+ T-Cells:
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 Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

o Enrich for CD4+ T-cells using a negative selection kit according to the manufacturer's
instructions.

o Activate the purified CD4+ T-cells with anti-CD3/CD28 beads and PHA-L in the presence of
IL-2 for 48-72 hours.

3. Infection and Establishment of Latency:
e Infect the activated CD4+ T-cells with HIV-1 NL4-3 by spinoculation.

o Culture the infected cells for several days to allow for viral integration and a return to a
resting state, establishing latency.

4. Treatment and Analysis:

o Treat the latently infected primary CD4+ T-cells with UMB-136 (e.g., 2.5 pM) or JQ1 (e.g., 1
UM).

o After 24-48 hours, harvest the cell supernatant.

e Quantify the amount of viral RNA in the supernatant using gqRT-PCR to measure virus
production.[1]

» For intracellular staining, fix and permeabilize the cells and stain with fluorescently labeled
antibodies against HIV proteins (e.g., p24).

e Analyze the percentage of p24-positive cells by flow cytometry.

Mandatory Visualizations
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Caption: Signaling pathway of UMB-136 in HIV reactivation.
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Caption: Experimental workflow for flow cytometry analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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